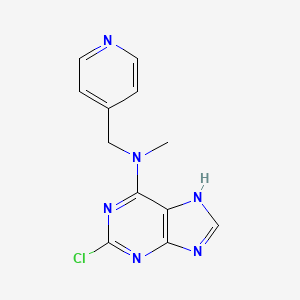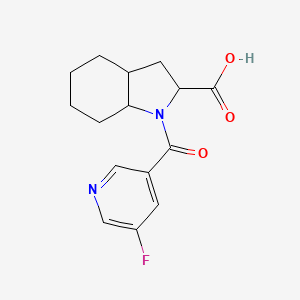
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine is a chemical compound that has gained attention due to its potential use in scientific research. This compound is also known as 2-Cl-Me-cGMP, and it is a derivative of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-Cl-Me-cGMP has been synthesized using various methods and has been shown to have promising applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Cl-Me-cGMP involves the activation of PKG, which leads to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound binds to the regulatory domain of PKG, leading to a conformational change that activates the enzyme. The activation of PKG leads to the phosphorylation of various proteins, including myosin light chain phosphatase, which results in smooth muscle relaxation, and vasodilation.
Biochemical and Physiological Effects:
2-Cl-Me-cGMP has been shown to have various biochemical and physiological effects. This compound activates PKG, leading to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. In addition, 2-Cl-Me-cGMP inhibits platelet aggregation, which is important in the prevention of thrombosis. This compound has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cl-Me-cGMP in lab experiments is its high purity and yield, which makes it suitable for use in various scientific research applications. In addition, this compound has been shown to have promising results in the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. However, one limitation of using 2-Cl-Me-cGMP is its cost, which may be prohibitive for some research labs.
Orientations Futures
There are several future directions for the study of 2-Cl-Me-cGMP. One potential direction is the development of new synthetic methods to produce this compound more efficiently and at a lower cost. Another direction is the study of the effects of 2-Cl-Me-cGMP in various disease models, including hypertension, stroke, and neurodegenerative diseases. In addition, the use of 2-Cl-Me-cGMP in combination with other compounds may lead to the development of novel therapies for various diseases. Finally, the study of the signaling pathways involved in the activation of PKG by 2-Cl-Me-cGMP may lead to a better understanding of the role of cGMP in various physiological processes.
Méthodes De Synthèse
The synthesis of 2-Cl-Me-cGMP involves the reaction of N-methylguanosine with 4-pyridinemethanamine and 2-chloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 2-Cl-Me-cGMP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-Cl-Me-cGMP has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has been shown to activate protein kinase G (PKG), which is involved in the regulation of smooth muscle relaxation. 2-Cl-Me-cGMP has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. In addition, this compound has been used to study the role of cGMP in neurotransmission and synaptic plasticity.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c1-19(6-8-2-4-14-5-3-8)11-9-10(16-7-15-9)17-12(13)18-11/h2-5,7H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYOHKGZLEOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)

![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)